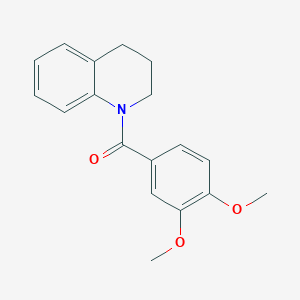

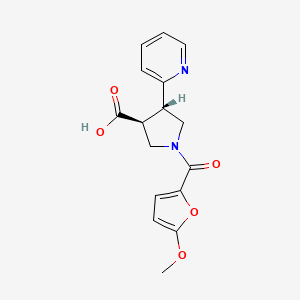

![molecular formula C21H27ClN6O B5517754 N-(3-chloro-4-methylphenyl)-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5517754.png)

N-(3-chloro-4-methylphenyl)-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

Synthesis of analogs and derivatives related to N-(3-chloro-4-methylphenyl)-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide involves multi-step chemical reactions, including the use of FTIR, NMR, mass spectrometry, and elemental analysis for characterization. For instance, Kambappa et al. (2017) synthesized a series of novel derivatives demonstrating the versatility and complexity of synthetic approaches in creating molecules with similar backbones, highlighting the critical role of substituent variation on the phenyl ring for the efficacy of these compounds (Kambappa et al., 2017).

Molecular Structure Analysis

The molecular structure of such compounds plays a significant role in their biological activity. Shim et al. (2002) performed a conformational analysis using the AM1 molecular orbital method, demonstrating how different conformations affect molecular interactions and potentially the efficacy of the compounds. This study emphasizes the importance of the molecular structure in designing compounds with desired biological activities (Shim et al., 2002).

Chemical Reactions and Properties

The reactivity of these compounds with DNA and their potential as anti-angiogenic agents have been explored. For example, derivatives synthesized by Kambappa et al. (2017) were evaluated for their DNA cleavage abilities, demonstrating their potential in anticancer therapies by blocking angiogenesis and interacting with DNA (Kambappa et al., 2017).

Aplicaciones Científicas De Investigación

Metabolism and Disposition Studies

Metabolic profiling and disposition studies of related compounds provide insights into their pharmacokinetics and the identification of metabolites, which is crucial for understanding their safety, efficacy, and potential therapeutic applications. For example, studies on compounds such as L-735,524, a potent HIV-1 protease inhibitor, and SB-649868, an orexin receptor antagonist, have elucidated their metabolic pathways, excretion patterns, and the formation of significant metabolites in humans (Balani et al., 1995); (Renzulli et al., 2011).

Receptor Binding Studies

Receptor binding studies, including those using PET imaging, have been conducted to explore the interaction of compounds with specific brain receptors, which can inform their potential therapeutic applications in neurological and psychiatric conditions. Compounds labeled with radioligands, such as [carbonyl-11C]WAY-100635, have provided detailed maps of receptor distribution in the human brain, aiding in drug development and the study of disease mechanisms (Pike et al., 1996).

Environmental Exposure Studies

Investigations into the environmental exposure to compounds with piperidine and pyrimidinyl groups, such as organophosphorus and pyrethroid pesticides, have been conducted to understand the extent of human exposure, especially in children, and its potential health impacts. Such studies are crucial for public health policy and regulatory actions to mitigate risks (Babina et al., 2012).

Propiedades

IUPAC Name |

N-(3-chloro-4-methylphenyl)-4-(2-piperidin-1-ylpyrimidin-4-yl)piperazine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27ClN6O/c1-16-5-6-17(15-18(16)22)24-21(29)28-13-11-26(12-14-28)19-7-8-23-20(25-19)27-9-3-2-4-10-27/h5-8,15H,2-4,9-14H2,1H3,(H,24,29) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRCNVPCVVXQATN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)N2CCN(CC2)C3=NC(=NC=C3)N4CCCCC4)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27ClN6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-methyl-6-(4-{3-[(4-methyl-2-pyrimidinyl)oxy]benzoyl}-1-piperazinyl)pyridazine](/img/structure/B5517702.png)

![5-acetyl-2-[(2-chloro-6-fluorobenzyl)thio]-6-methylnicotinonitrile](/img/structure/B5517703.png)

![2-{3-[2-(4-methyl-1,2,5-oxadiazol-3-yl)-1-pyrrolidinyl]-3-oxopropyl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine](/img/structure/B5517719.png)

![2-(pyridin-3-ylmethyl)-8-thieno[3,2-d]pyrimidin-4-yl-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5517725.png)

![N-{[5-(5-chloro-2-methylphenyl)-2-furyl]methylene}-4H-1,2,4-triazol-4-amine](/img/structure/B5517726.png)

![1-{[4-(3-biphenylyl)-2-methyl-5-oxo-1-piperazinyl]carbonyl}cyclopropanecarboxamide](/img/structure/B5517734.png)

![2-cyclopropyl-9-[(4-fluoro-2-methylphenyl)acetyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5517761.png)

![N-(3-acetylphenyl)-4-[(dimethylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5517768.png)

![3-isobutyl-N-methyl-N-{[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}-5-isoxazolecarboxamide](/img/structure/B5517785.png)